molecular formula C18H11F3N4 B2505059 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338968-42-6

1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Katalognummer B2505059
CAS-Nummer: 338968-42-6
Molekulargewicht: 340.309
InChI-Schlüssel: WVMCQDGCEIFSAW-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline" is a derivative of the triazoloquinoxaline family, which has been extensively studied for its potential as a selective antagonist for adenosine receptors (ARs). These receptors play a crucial role in various physiological processes, and their antagonists can have therapeutic applications, such as in the treatment of neurological disorders and as antidepressants .

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions starting from various precursors. For instance, the parent 1,2,4-triazolo[1,5-a]quinoxaline can be synthesized from ethyl N^1 (2-nitrophenyl)-N^3-ethoxalyloxamidrazonate through a series of reactions including cyclization, hydrolysis, decarboxylation, reduction, and dehydrogenation . Although the specific synthesis of 1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the introduction of a trifluoromethyl group and a phenylethenyl moiety at specific positions on the triazoloquinoxaline core.

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by a planar triazoloquinoxaline moiety, which is crucial for their interaction with adenosine receptors. Substituents on the core structure, such as the trifluoromethyl group and the phenylethenyl moiety, can significantly influence the binding affinity and selectivity towards different AR subtypes . The crystal structures of related compounds have shown large dihedral angles between the triazoloquinoxaline system and the phenyl ring, which may affect the overall molecular conformation and thus the biological activity .

Chemical Reactions Analysis

The triazoloquinoxaline core can undergo various chemical reactions, including substitutions and modifications at different positions to fine-tune the binding properties to AR subtypes. For example, replacing a hydrogen atom of the 4-amino group with an acyl group or replacing the whole 4-amino with a 4-oxo moiety can shift the binding activity towards the A3 AR subtype . The presence of a proton donor group at position-4 is required for A1 and A2A binding, while a proton acceptor is important for A3 affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinoxaline derivatives are influenced by their substituents. The introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes and its overall pharmacokinetic profile . The presence of different substituents can also affect the molecule's solubility, stability, and reactivity, which are important factors in drug development.

Wissenschaftliche Forschungsanwendungen

Quinoxaline and Its Derivatives: A Broad Overview

Quinoxaline derivatives are heterocyclic compounds formed by the fusion of a benzene ring with a pyrazine ring. These compounds have been utilized across various domains, including as dyes, pharmaceuticals, and antibiotics. Significant research has been conducted to explore their antitumoral properties and their utility as catalyst ligands due to their structural versatility and chemical reactivity (Pareek & Kishor, 2015).

Applications in Organic Materials and Nanoscience

Quinoxaline derivatives, specifically the Hexaazatriphenylene (HAT) derivatives, exhibit excellent π–π stacking ability, making them valuable in the development of n-type semiconductors, sensors, liquid crystals, and energy storage materials. Their role as a basic scaffold in organic materials and nanoscience highlights their versatility in scientific research applications (Segura et al., 2015).

Antiplasmodial Activity and Pharmaceutical Value

The synthesis of 1,2,3-triazole- and quinoline-based hybrids has been a focus of research due to their potent antiplasmodial activity. These compounds are explored for developing new biologically active substances, with quinoline and 1,2,3-triazole heterocycles forming the basis for new drugs targeting malaria and other diseases (Graciano et al., 2021).

Antimicrobial and Metabolic Disease Treatment

Modifications to the quinoxaline structure have opened avenues for a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. These derivatives have been acknowledged for their medical and biomedical value, further underscoring their significance in scientific research (Pereira et al., 2015).

Glycine-site NMDA Receptor Antagonists

Quinoxaline derivatives have also been studied for their role as antagonists for the glycine site of the NMDA receptor, showing promise for treating CNS disorders such as cerebral ischemia, epilepsy, and schizophrenia. This therapeutic index highlights the potential of quinoxaline derivatives in neuroscience and pharmacology (Kulagowski & Leeson, 1995).

Eigenschaften

IUPAC Name

1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4/c19-18(20,21)16-17-24-23-15(11-10-12-6-2-1-3-7-12)25(17)14-9-5-4-8-13(14)22-16/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMCQDGCEIFSAW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.